3-Chloro-5-(hydroxymethyl)benzoic acid is an aromatic compound characterized by the presence of a hydroxymethyl group and a chlorine atom on the benzene ring. Its chemical formula is and it has a molecular weight of approximately 186.59 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications and chemical properties.
3-Chloro-5-(hydroxymethyl)benzoic acid can be classified as a substituted benzoic acid. It is listed under the CAS number 153203-56-6 and is available in various purities, typically around 95% . The compound can be synthesized through several methods, which are discussed in detail in the synthesis analysis section.
The synthesis of 3-chloro-5-(hydroxymethyl)benzoic acid can be achieved through multiple synthetic pathways. One notable method involves the reaction of benzoyl chloride with paraformaldehyde in the presence of Lewis acid catalysts such as zinc chloride or ferric chloride. This one-step reaction is advantageous due to its simplicity and high yield, typically producing over 85% of the target compound .
Key parameters for this synthesis include:
The structure of 3-chloro-5-(hydroxymethyl)benzoic acid can be represented by its SMILES notation: O=C(O)C1=CC(CO)=CC(Cl)=C1
. The compound features:
The compound's molecular structure contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals .
3-Chloro-5-(hydroxymethyl)benzoic acid can participate in various chemical reactions typical for carboxylic acids and substituted benzenes. Key reactions include:
The mechanism of action for 3-chloro-5-(hydroxymethyl)benzoic acid primarily revolves around its interactions as a carboxylic acid. It can act as a proton donor in acidic environments, influencing pH-dependent reactions. Additionally, its halogen substituent can affect electronic distribution within the molecule, enhancing nucleophilicity at adjacent carbon atoms during substitution reactions.
In medicinal chemistry, compounds like this may interact with biological targets through mechanisms involving receptor binding or enzyme inhibition, although specific data on this compound's biological activity remains limited .
3-Chloro-5-(hydroxymethyl)benzoic acid exhibits several notable physical and chemical properties:
These properties influence its application in laboratory settings as well as in industrial processes .
3-Chloro-5-(hydroxymethyl)benzoic acid serves various scientific purposes:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1